molecular formula C22H40N2O3 B1265395 Tetrabutylammonium p-Nitrophenoxide CAS No. 3002-48-0

Tetrabutylammonium p-Nitrophenoxide

Cat. No. B1265395
CAS RN: 3002-48-0
M. Wt: 380.6 g/mol
InChI Key: JWRHOHUAHHYNBL-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Tetrabutylammonium p-Nitrophenoxide and related compounds involves various chemical reactions and methodologies. For instance, an efficient method for synthesizing fluoropyridines through fluorodenitration is mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, showcasing the versatility of tetrabutylammonium salts in synthesis reactions (Kuduk, Dipardo, & Bock, 2005). Additionally, the synthesis of 2-nitroglycals from glycals using tetrabutylammonium nitrate-trifluoroacetic anhydride-triethylamine reagent system illustrates another aspect of the compound's synthesis potential (Dharuman, Gupta, Kancharla, & Vankar, 2013).

Molecular Structure Analysis

The molecular structure of Tetrabutylammonium p-Nitrophenoxide and related compounds has been elucidated through various studies. The crystal structure analysis of tetrabutylammonium salts of various compounds reveals the interaction between the tetrabutylammonium ion and other ions or molecules, contributing to our understanding of its molecular structure (Reetz, Hütte, & Goddard, 1995).

Chemical Reactions and Properties

Tetrabutylammonium p-Nitrophenoxide is involved in various chemical reactions, highlighting its chemical properties. For example, nucleophilic substitution reactions of tetrabutylammonium aci-nitronates with p-substituted nitrobenzenes show the reactivity of the compound in different chemical environments (Norris & Randles, 1979).

Physical Properties Analysis

The physical properties of Tetrabutylammonium p-Nitrophenoxide, such as its solubility, melting point, and others, can be inferred from studies focusing on the compound's behavior in various conditions. For instance, the ion-association extraction study of nitrophenolate ions with TBA(+) into nonionic surfactant micelle provides insights into its physical behavior in mixed media (Takayanagi & Motomizu, 2006).

Chemical Properties Analysis

The chemical properties of Tetrabutylammonium p-Nitrophenoxide, including its reactivity, stability, and interaction with other chemical species, are critical for its application in synthesis and other chemical processes. The study on nucleophilic substitution reactions provides valuable information on its chemical behavior and potential for forming various derivatives (Norris & Randles, 1979).

Scientific Research Applications

Application in Chemistry and Catalysis

  • Chemistry of Aryloxychlorodiazirine

    The reaction of p-nitrophenoxychlorodiazirine with tetrabutylammonium fluoride leads to the generation of chlorofluorodiazirine, p-nitrophenoxyfluorodiazirine, and diazirinone. This highlights the complex reaction pathways and the role of tetrabutylammonium in these reactions (Moss, Chu, & Sauers, 2005).

  • Catalytic Oxidation of Styrene Derivatives

    Tetrabutylammonium salts of polyoxotungstates have been used as catalysts in the oxidation of various styrene derivatives. This demonstrates its potential in homogeneous catalytic oxidation, using environmentally friendly oxidants like hydrogen peroxide (Duarte et al., 2015).

Application in Analytical Methods

  • Determination of Nitrophenols

    A method utilizing tetrabutylammonium as a counter ion for the simultaneous determination of o- and p-nitrophenol has been developed. This method involves ion-pair formation and extraction, showcasing tetrabutylammonium's role in analytical chemistry (León-González et al., 1992).

  • Extraction and Detection of Nitrophenols in Water Samples

    Tetrabutylammonium bromide is used in the preparation of deep eutectic solvents for the extraction of nitrophenols from water samples. This demonstrates its application in enhancing liquid-liquid microextraction methods for environmental analysis (Faraji, Noormohammadi, & Adeli, 2020).

Application in Environmental Monitoring

  • Determination of Phenols in Water

    In a study focused on determining phenol and nitrophenols, tetrabutylammonium bromide was used as an ion-pair reagent in the extraction process. This highlights its utility in environmental monitoring techniques, particularly for water quality analysis (Pocurull et al., 1996).

  • Synthesis of Specialty Chemicals via Phase-Transfer Catalysis

    The etherification of sodium o-nitrophenoxide via third-liquid phase-transfer catalysis using tetrabutylammonium bromide is a novel method for synthesizing specialty chemicals. This application in phase-transfer catalysis emphasizes its role in industrial chemistry (Lin & Yang, 2005).

Safety And Hazards

Tetrabutylammonium p-Nitrophenoxide is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of ingestion, it is advised to rinse mouth and seek medical help .

Relevant Papers One relevant paper found discusses the use of Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells . The paper reports a modified perovskite absorber layer obtained by adding methylammonium iodide (MAI) and tetrabutylammonium (TBA) iodide. The incorporation of TBA improves the film coverage, reducing the number of pinholes .

properties

IUPAC Name

4-nitrophenolate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H5NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9)10/h5-16H2,1-4H3;1-4,8H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRHOHUAHHYNBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=CC=C1[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184094
Record name Tetrabutylammonium 4-nitrophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium p-Nitrophenoxide

CAS RN

3002-48-0
Record name Tetrabutylammonium 4-nitrophenolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonium 4-nitrophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium p-Nitrophenoxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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